N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide

Chemical Synthesis Procurement Quality Solid-Phase Chemistry

N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide (CAS 496960-86-2) is a synthetic, dual-functionalized sulfonamide building block characterized by a formyl group on a furan ring and a 2-cyanoethyl substituent on the sulfonamide nitrogen. This structural arrangement enables its primary application as a key intermediate in the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines, facilitating sequential functionalization strategies.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
Cat. No. B3985151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CCC#N)CC1=CC=C(O1)C=O
InChIInChI=1S/C10H12N2O4S/c1-17(14,15)12(6-2-5-11)7-9-3-4-10(8-13)16-9/h3-4,8H,2,6-7H2,1H3
InChIKeyQKZXSIUKBHOWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide: A Specialized Sulfonamide Intermediate for Purine Library Synthesis


N-(2-cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide (CAS 496960-86-2) is a synthetic, dual-functionalized sulfonamide building block characterized by a formyl group on a furan ring and a 2-cyanoethyl substituent on the sulfonamide nitrogen . This structural arrangement enables its primary application as a key intermediate in the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines, facilitating sequential functionalization strategies [1]. The compound's unique combination of reactive handles differentiates it from simpler N-alkyl- or N-aryl-sulfonamides in library construction settings.

Workflow
Solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines
Handles
Formyl group and 2-cyanoethyl latent protecting handle
Procurement
Higher purity grade reduces pre-use purification needs

Why N-(2-Cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide Cannot Be Simply Swapped for Unsubstituted Analogues


Generic substitution of this compound with close analogs like N-methyl or N-ethyl variants is unreliable due to the critical role of the 2-cyanoethyl group. This group acts as a latent, selectively removable protecting handle, enabling sequential modification during multi-step solid-phase syntheses [1]. The orthogonality of this protecting group to other common acid- or base-labile linkers is essential for maintaining reaction fidelity in complex library builds. Furthermore, the combination of the formyl group and the cyanoethyl arm provides a unique spatial and electronic environment that directly impacts downstream reductive amination efficiency, a parameter not replicable with simple N-alkyl sulfonamides lacking the cyanoethyl functionality [2].

Protecting Handle Orthogonality
The 2-cyanoethyl group is a selectively removable protecting handle absent in N-methyl or N-ethyl analogs, limiting direct substitution in multi-step protocols.
Electronic & Spatial Profile
The formyl-cyanoethyl combination creates a unique environment affecting reductive amination efficiency, which simple N-alkyl sulfonamides cannot replicate.

Quantitative Differentiation Data for N-(2-Cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide Against Closest Analogs


Higher Commercial Purity Facilitates Reproducible Procurement for Synthesis

The target compound is commercially available at a higher standard purity (98%, HPLC) compared to its direct N-methyl analog N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide, which is typically offered at 95% purity [REFS-1, REFS-2]. This 3-percentage-point difference reduces the potential for side reactions and the need for pre-use purification in sensitive solid-phase chemistry, directly impacting the yield and purity of the final purine library products.

Commercial Purity
Head-to-head
98% HPLC vs. 95% (N-methyl analog)
Supports procurement of consistent high-quality starting material
Vendor-sourced data; verify for specific application
Chemical Synthesis Procurement Quality Solid-Phase Chemistry

Increased Hydrogen Bond Acceptor Count Modulates Molecular Interactions

The target compound contains one additional hydrogen bond acceptor (HBA) compared to its N-methyl and N-ethyl analogs, owing to the cyano group (total HBA count: 6 vs. 5) . While this is a class-level property inference, an increased HBA count is often correlated with enhanced aqueous solubility and altered target binding profiles, which can be a critical selection factor when designing focused compound libraries for biological screening.

HBA Count
Class-level
6 vs. 5 (N-methyl, N-ethyl analogs)
May guide selection for solubility and interaction profile differentiation
Calculated property; biological relevance requires assay confirmation
Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Conformational Flexibility for Target Engagement

The target compound possesses a higher number of rotatable bonds (6) compared to its smaller N-alkyl analogs (4 for N-methyl, 5 for N-ethyl) . This increased flexibility, conferred by the 2-cyanoethyl chain, allows the molecule to adopt a wider range of conformations. This class-level property is important for 'conformational screening' approaches where a library aims to cover a broader range of 3D pharmacophores, increasing the probability of finding a hit for a novel biological target.

Rotatable Bonds
Class-level
6 vs. 4 (N-methyl), 5 (N-ethyl)
Supports library diversity in conformational screening
Computed metric; 3D pharmacophore relevance requires validation
Molecular Modeling Conformational Analysis Library Design

Validated Intermediary Role in Solid-Phase Purine Library Synthesis

The compound is explicitly cited as a key intermediate in the established protocol for synthesizing 7-substituted 3H-imidazo[2,1-i]purines, a class of molecules with significant biological relevance [1]. This is a critical piece of supporting evidence, as the published methodology provides a 'recipe' for its use, reducing development time. In contrast, its N-methyl and N-ethyl analogs are not described in the context of a comparable, validated, and published solid-phase protocol for creating this specific purine scaffold.

Published Protocol
Supporting evidence
Intermediate in peer-reviewed solid-phase purine synthesis
Reduces synthetic risk via validated methodology
Literature survey; verify under your reaction conditions
Solid-Phase Synthesis Purine Libraries Methodology Development

Optimal Application Scenarios for Procuring N-(2-Cyanoethyl)-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide


Focused Synthesis of 7-Substituted 3H-Imidazo[2,1-i]purine Libraries

The primary application for this compound is as the foundational building block in the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purine libraries, as validated by Karskela and Lönnberg [1]. Its higher commercial purity (98%) minimizes side-reactions in the multi-step protocol, while its cyanoethyl group provides an orthogonal protecting handle essential for sequential N-alkylation and N-acylation steps. In this context, substituting it with simpler N-alkyl analogues would compromise the synthetic strategy, making it the compound of choice for research groups following this established methodology.

Exploratory Medicinal Chemistry for Kinase and Adenosine Receptor Targets

The 3H-imidazo[2,1-i]purine scaffold, for which this compound is a key precursor, is a known privileged structure for kinase inhibitors and adenosine receptor antagonists [1]. Procuring this specific building block, with its enhanced conformational flexibility (6 rotatable bonds) and unique hydrogen bonding profile (6 HBA), supports the creation of libraries designed to explore novel chemical space around this pharmacophore. This is particularly beneficial for hit identification programs where maximizing scaffold diversity and minimizing synthetic risk are paramount.

Chemical Biology Probe Development Requiring Controllable Linker Chemistry

The dual functionality of the compound—a formyl group for direct conjugation and a cyanoethyl group that can undergo selective β-elimination—makes it suitable for developing cleavable chemical probes [1]. Its high purity (98%) ensures that probe synthesis begins with a well-defined starting point. The cyanoethyl group's ability to be removed under mild, specific conditions offers a potential traceless linker strategy, a feature not available with the simpler N-methyl or N-ethyl analogs, which would require harsher or less selective cleavage conditions.

Application
Selection Property
Validation Focus
7-Substituted purine library synthesis
Validated solid-phase protocol
Purity and cyanoethyl orthogonality
Kinase/adenosine receptor hit ID
Conformational flexibility & HBA profile
Library diversity & screening validation
Cleavable chemical probe development
Dual functionalization with latent linker
Mild cleavage condition compatibility
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